(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Suzuki–Miyaura coupling Arylboronic acid reactivity Substituent electronic effects

Researchers requiring controlled mono-arylation in polyhalogenated systems face yield loss and regioisomer contamination when substituting generic arylboronic acids. This 3-chloro-4-ethoxy-2-fluoro substituted building block provides a defined steric and electronic profile non-replicable by mono-substituted analogs. - Ortho-fluorine modulates transmetalation kinetics and directs site-selectivity in sequential couplings with polyhalogenated partners. - Balanced electron-withdrawing (Cl, F) and donating (OEt) groups fine-tune HOMO-LUMO gaps for OLED material development. - Installs three pharmacophoric substituents in one step, enabling SAR exploration of halogen bonding and metabolic stability effects.

Molecular Formula C8H9BClFO3
Molecular Weight 218.415
CAS No. 909122-50-5
Cat. No. B591648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid
CAS909122-50-5
Molecular FormulaC8H9BClFO3
Molecular Weight218.415
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)OCC)Cl)F)(O)O
InChIInChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)8(11)7(6)10/h3-4,12-13H,2H2,1H3
InChIKeyBSNGRABEOSVUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-ethoxy-2-fluorophenyl)boronic Acid: Technical Baseline


(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid (CAS 909122-50-5) is an organoboron compound with the molecular formula C8H9BClFO3 and a molecular weight of 218.42 g/mol . It is a derivative of phenylboronic acid in which the aromatic ring is substituted with chloro, ethoxy, and fluoro groups . This compound functions primarily as a nucleophilic coupling partner in Suzuki–Miyaura cross-coupling reactions for the formation of C–C bonds, serving as a key intermediate in the synthesis of pharmaceutical and agrochemical targets [1].

Core Workflow
Suzuki–Miyaura C–C bond formation with ortho-fluorine modulated reactivity
Key Feature
Tri-substituted aryl building block installs chloro, ethoxy, and fluoro groups in a single coupling step
Method Context
Requires catalyst and condition optimization distinct from non-fluorinated phenylboronic acid analogs

Why Unvalidated Substitution Fails


Generic substitution of (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid with structurally similar arylboronic acids introduces measurable risk to synthetic outcomes. The precise 3-chloro-4-ethoxy-2-fluoro substitution pattern modulates the electronic density of the aromatic ring and imposes steric constraints at the reaction center [1]. Ortho-fluorine substituents, in particular, are known to alter oxidative addition and transmetalation rates in Suzuki–Miyaura couplings by affecting boron–palladium coordination geometry and aryl–aryl bond formation energetics [2]. Consequently, swapping this building block for an analog—even one differing by a single substituent position or type—can produce non-overlapping reactivity profiles, divergent regioselectivity, and variable coupling yields under identical conditions. The quantitative evidence provided below substantiates why this specific substitution array constitutes a non-fungible synthetic handle.

Reactivity Profile Shift
Ortho-fluorine substitution alters transmetalation kinetics; non-fluorinated analogs may not reproduce coupling efficiency under identical conditions.
Regioselectivity Divergence
Dual ortho-substitution (F and Cl) creates steric constraints that influence site-selectivity; meta- or para-substituted analogs may lead to different constitutional isomers in multi-coupling sequences.
Electronic Profile Mismatch
Integrated chloro (electron-withdrawing), fluoro (electron-withdrawing), and ethoxy (electron-donating) groups create a net polarizability not shared by mono- or di-substituted phenylboronic acids.

Differentiation Evidence


Ortho-Fluorine Effect in Suzuki–Miyaura Coupling

The presence of the ortho-fluorine substituent in (3-chloro-4-ethoxy-2-fluorophenyl)boronic acid is associated with a quantifiable reactivity difference relative to unsubstituted phenylboronic acid. Under standard Suzuki–Miyaura conditions (Pd catalyst, aqueous base, 80–100°C), highly fluorinated boronic acids demonstrate significantly reduced coupling efficiency due to increased boron–carbon bond strength and retarded transmetalation kinetics [1]. For reference, 2-fluorophenylboronic acid typically yields biphenyl products in the range of 40–70% under conditions where unsubstituted phenylboronic acid yields >90% . While direct quantitative yield data for the target 3-chloro-4-ethoxy-2-fluoro derivative are not available in the open literature, the presence of the ortho-fluorine substituent predicts that this compound will exhibit reaction kinetics and yield profiles that diverge measurably from non-fluorinated or para-substituted alternatives, requiring catalyst and condition optimization distinct from that employed for simpler phenylboronic acids [1].

Ortho-F Effect
Class-level inference
20–50 pp yield reduction vs unsubstituted phenylboronic acid (class-level)
Reactivity profile may diverge from non-fluorinated analogs
Direct yield data for target compound not available; inference based on 2-fluorophenylboronic acid behavior
Suzuki–Miyaura coupling Arylboronic acid reactivity Substituent electronic effects

Steric Effects on Coupling Regioselectivity

Mechanistic studies of Suzuki–Miyaura reactions involving ortho-substituted phenylboronic acids demonstrate that ortho substituents introduce steric hindrance that modulates both reaction rates and regiochemical outcomes. In the coupling of selected ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine, ortho substitution directs selective mono-, di-, or tri-arylation patterns that are not achievable with para- or meta-substituted analogs [1]. (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid contains both ortho-fluorine and ortho-chlorine substituents relative to the boronic acid moiety, creating a sterically congested environment around the boron center that is distinct from that found in 3-chlorophenylboronic acid (CAS 63503-60-6) or 4-chlorophenylboronic acid, both of which lack ortho substitution [2].

Steric Control
Class-level inference
Dual ortho-substitution (F, Cl) vs zero or single ortho-substitution in comparators
Regioselectivity patterns may not transfer to less hindered analogs
Mechanistic studies with polyhalogenated partners show ortho-substitution directs site-selective arylation
Ortho-substituted phenylboronic acid Suzuki–Miyaura regioselectivity Steric hindrance

Electronic Effects of Multi-Substitution

The electronic properties of arylboronic acid substituents quantitatively predict their influence on Suzuki–Miyaura coupling efficiency. Fluorine substituents (Hammett σm = +0.34; σp = +0.06) act as electron-withdrawing groups, while ethoxy substituents (Hammett σm = +0.10; σp = –0.24) exert electron-donating effects [1]. (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid integrates all three substituent types (chloro σm = +0.37, σp = +0.23) into a single phenyl ring, creating an electronic environment that differs from that of any mono-substituted or di-substituted comparator. For example, 2-fluorophenylboronic acid contains only the electron-withdrawing ortho-fluorine; 3-ethoxyphenylboronic acid contains only the electron-donating meta-ethoxy group [2]. The presence of both electron-withdrawing and electron-donating groups in the target compound produces a net electronic profile that cannot be replicated by simpler arylboronic acids.

Hammett Values
Class-level inference
Cl σm +0.37, F σm +0.34, OEt σm +0.10
Unique net polarizability from three substituents; mono-substituted comparators differ substantially
Electronic driving force for transmetalation may require re-optimization of catalyst and base
Hammett substituent constants Electronic effects Arylboronic acid reactivity

Ortho-Fluorine Reactivity Attenuation

A systematic study of Suzuki–Miyaura coupling catalyzed by Pd nanoparticles supported on COOH-modified graphene (G-COOH-Pd-10) provides quantitative conversion rate data for various substituted phenylboronic acids. Under identical conditions (1-bromo-4-fluorobenzene coupling partner, K2CO3 base, aqueous solvent), 4-fluorophenylboronic acid achieves good conversion rates, whereas phenylboronic acid and 4-carboxyphenylboronic acid exhibit excellent versatility and conversion [1]. Critically, pentafluorophenylboronic acid (C6F5B(OH)2) is described as "an inactive substrate under normal conditions" requiring specialized catalyst systems to achieve coupling [2]. (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid, containing a single ortho-fluorine substituent rather than full polyfluorination, occupies an intermediate position on this reactivity spectrum. The presence of the ortho-fluorine is expected to reduce coupling efficiency relative to non-fluorinated phenylboronic acids but without the complete deactivation observed for pentafluorophenylboronic acid [2].

Fluorine Attenuation
Cross-study comparable
Pd nanoparticle catalyst (G-COOH-Pd-10), K₂CO₃, aqueous; intermediate reactivity vs C₆F₅B(OH)₂ (inactive under standard conditions)
Ortho-fluorine necessitates specific catalyst selection; non-fluorinated boronic acids couple more readily
Polyfluorinated substrates may require specialized catalyst systems; target compound occupies middle reactivity tier
Fluorinated boronic acid Suzuki–Miyaura yield Ortho-fluorine effect

Pharmacophoric Complexity in Drug Synthesis

In pharmaceutical development, the precise substitution pattern of arylboronic acid building blocks directly determines the biological activity of downstream biaryl products. The chloro-ethoxy-fluoro substitution array of (3-chloro-4-ethoxy-2-fluorophenyl)boronic acid provides a specific pharmacophoric fingerprint that influences target binding, metabolic stability, and physicochemical properties (logP, pKa) of final drug candidates [1]. Halogenated phenylboronic acids, including 2-chloro-3-fluorophenylboronic acid, are valued for the unique electronic and steric effects imparted by their halogen substituents, which directly modulate drug–target interactions [2]. The presence of both chloro and fluoro substituents in the target compound enables the introduction of halogen bonding motifs and altered lipophilicity profiles not achievable with ethoxy-only or halogen-only boronic acid building blocks [1].

SAR Complexity
Class-level inference
Three pharmacophoric elements (Cl, OEt, F) installed per coupling step vs one for mono-substituted comparators
Enables broader SAR exploration efficiency; simpler building blocks require additional synthetic steps
Downstream biological activity depends on exact substitution pattern; analog substitution may alter target engagement
Pharmaceutical intermediate Biological activity SAR studies

Substitution Pattern for OLED Emissive Layers

Boronic acids serve as essential intermediates in the synthesis of conjugated organic molecules for OLED emissive layers, host materials, and charge-transporting layers [1]. The specific chloro-ethoxy-fluoro substitution pattern of (3-chloro-4-ethoxy-2-fluorophenyl)boronic acid introduces electronic perturbations that influence the HOMO–LUMO gap, emission wavelength, and charge mobility properties of the resulting π-conjugated materials [2]. In OLED material synthesis, the precise arrangement of electron-withdrawing (Cl, F) and electron-donating (OEt) substituents enables fine-tuning of photophysical properties—a capability not afforded by simpler phenylboronic acids lacking this specific substitution array [2].

OLED Tuning
Supporting evidence
Balanced electron-withdrawing (Cl, F) and electron-donating (OEt) substituents on phenyl ring
Broader HOMO–LUMO gap modulation than unsubstituted or mono-substituted alternatives
Photophysical property tuning not replicable with simpler phenylboronic acids
OLED intermediates Emissive materials Cross-coupling building blocks

Validated Application Scenarios


Ortho-Fluorine Modulated Suzuki Coupling

This compound is indicated for Suzuki–Miyaura cross-coupling applications where the ortho-fluorine substituent is required to modulate reaction kinetics and regioselectivity [1]. The ortho-fluorine creates steric hindrance around the boron center while exerting electron-withdrawing effects, producing a reactivity profile that differs measurably from that of non-fluorinated or para-fluorinated phenylboronic acids [2]. Users seeking to exploit ortho-substituent effects for controlled mono-arylation in the presence of polyhalogenated coupling partners will find that this specific substitution array is not interchangeable with 3-chlorophenylboronic acid or 4-ethoxyphenylboronic acid alternatives.

Tri-Substituted Pharmacophore Installation

This tri-substituted boronic acid enables the installation of chloro, ethoxy, and fluoro substituents onto a biaryl scaffold in a single synthetic step [1]. For structure–activity relationship (SAR) campaigns exploring the combined effects of halogen bonding (Cl, F) and electron-donating (OEt) moieties on target binding and metabolic stability, this building block provides a level of molecular complexity that cannot be achieved with mono-substituted comparators such as 3-chlorophenylboronic acid or 2-fluorophenylboronic acid [2]. The three substituents collectively influence logP, pKa, and target engagement in ways that cannot be replicated by combining separate building blocks post-coupling.

Balanced Substituents for OLED Materials

In the synthesis of π-conjugated organic molecules for OLED emissive layers, host materials, and charge-transporting layers, the specific chloro-ethoxy-fluoro substitution pattern introduces a balanced electronic perturbation to the aromatic core [1]. The combination of electron-withdrawing chloro and fluoro groups with the electron-donating ethoxy group enables fine-tuning of the HOMO–LUMO energy gap and emission properties [2]. This substitution array is particularly suited for applications requiring intermediate polarity and specific charge mobility characteristics, where simpler phenylboronic acids would not provide the requisite electronic tuning range.

Regioselectivity via Ortho-Substitution

The dual ortho-substitution (F and Cl relative to boronic acid) of this compound imposes steric constraints that influence site-selectivity in sequential coupling reactions with polyhalogenated aromatic partners [1]. In synthetic routes involving multiple Suzuki–Miyaura steps, the ortho substituents can direct coupling to less hindered positions on the partner aryl halide, enabling predictable regiochemical outcomes [1]. Substitution with meta- or para-substituted phenylboronic acids would alter the steric profile at the reaction center and produce different constitutional isomers, compromising the integrity of the planned synthetic route.

Application
Selection Property
Validation Focus
Ortho-fluorine modulated Suzuki coupling
Ortho-fluorine reactivity profile
Catalyst and condition optimization for attenuated transmetalation
Tri-substituted biaryl pharmacophore synthesis
Multi-substituent installation efficiency
SAR step economy and molecular complexity per coupling event
OLED conjugated material electronic tuning
Balanced e-withdrawing/donating array
HOMO–LUMO gap and charge mobility modulation capability
Regioselective coupling sequences
Dual ortho-substitution steric profile
Site-selectivity control with polyhalogenated partners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.